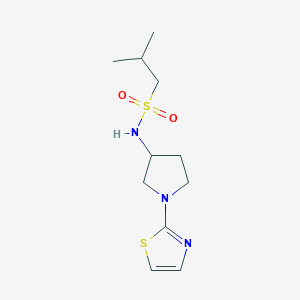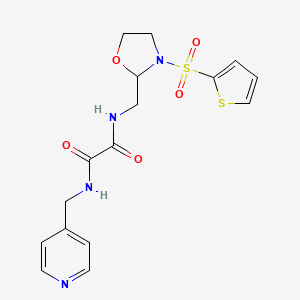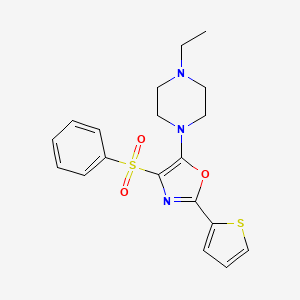
N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide” is a chemical compound that contains a quinoline sulfonamide moiety and a piperidine moiety . Quinoline sulfonamides are a class of compounds that have been studied for their potential biological activities . The piperidine ring is a common feature in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonamide group, and a piperidine ring .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including quinoline-based compounds, play a crucial role in drug development. Researchers explore their pharmacological properties, aiming to design novel drugs with improved efficacy and reduced side effects. The quinoline-8-sulfonamide moiety in this compound could serve as a scaffold for developing new therapeutic agents .
Anti-Tubercular Activity
Considering the urgent need for effective anti-tubercular drugs, scientists investigate various chemical entities. The design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which contain a piperidine ring, could lead to potent anti-tubercular agents .
Antioxidant Properties
Natural piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit powerful antioxidant activity. The piperidine moiety in these compounds contributes to their ability to hinder or suppress free radicals, making them valuable in health-related research .
Multicomponent Reactions
Researchers explore efficient synthetic methods for producing substituted piperidines. The compound’s structure suggests potential for multicomponent reactions, which allow rapid assembly of complex molecules. Investigating its reactivity in various transformations could yield valuable insights .
Biological Evaluation
Biological assays assess the compound’s effects on cellular processes, enzymatic activity, and receptor binding. Researchers evaluate its interaction with specific targets, aiming to identify potential therapeutic applications. The piperidine-quinoline scaffold may exhibit promising biological activity .
Hydrogenation and Cyclization Studies
Understanding the reactivity of the alkyne group in the compound is essential. Hydrogenation and cyclization reactions could lead to diverse piperidine derivatives. Researchers investigate conditions for selective transformations, expanding the compound’s synthetic utility .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
The specific mode of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide It’s worth noting that similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
The exact biochemical pathways affected by N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
The molecular and cellular effects of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,17-10-6-8-16-9-7-11-19-18(16)17)20-12-2-5-15-21-13-3-1-4-14-21/h6-11,20H,1,3-4,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLASLZRSOSWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)


![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)





![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690728.png)
